

Bithionolate Sodium: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Bithionolate sodium*

CAS No.: 6385-58-6

Cat. No.: B1215189

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Foreword

Bithionolate sodium, the sodium salt of the potent anthelmintic and antimicrobial agent bithionol, holds a complex and compelling history in the annals of therapeutic development. Once a widely used compound in both human and veterinary medicine, its clinical applications have been curtailed by significant toxicological concerns, most notably its propensity to induce severe photosensitivity. Despite its fall from widespread clinical use, **bithionolate sodium** and its parent compound, bithionol, remain valuable tools for researchers in parasitology, microbiology, and drug discovery. This guide provides a comprehensive technical overview of **bithionolate sodium**, delving into its fundamental chemical properties, mechanism of action, analytical methodologies, and toxicological profile. It is intended to serve as a vital resource for scientists and drug development professionals seeking to understand and potentially harness the unique biological activities of this intriguing molecule.

Core Molecular and Physicochemical Profile

Bithionolate sodium is the disodium salt of 2,2'-thiobis(4,6-dichlorophenol), commonly known as bithionol. The addition of sodium ions to the acidic hydroxyl groups of bithionol increases its water solubility, facilitating its formulation and administration.

Molecular Formula and Weight

Attribute	Value	Source
Molecular Formula	C ₁₂ H ₄ Cl ₄ Na ₂ O ₂ S	
Molecular Weight	400.02 g/mol	

Chemical Structure

The chemical structure of **bithionolate sodium** reveals a symmetrical molecule characterized by two chlorinated phenol rings linked by a sulfur atom. The sodium ions are ionically bonded to the oxygen atoms of the hydroxyl groups.

Caption: Chemical structure of **Bithionolate Sodium**.

Biological Activity and Mechanism of Action

Bithionolate sodium's biological activity is primarily attributed to its parent compound, bithionol. Its therapeutic potential and toxicological profile are intrinsically linked to its multifaceted mechanism of action.

Anthelmintic Activity

Bithionol has demonstrated efficacy against a range of helminth parasites, particularly trematodes (flukes) and cestodes (tapeworms). Its anthelmintic action is believed to be multifactorial:

- **Neuromuscular Disruption:** Bithionol interferes with the neuromuscular physiology of helminths, leading to paralysis and expulsion from the host.
- **Inhibition of Oxidative Phosphorylation:** It acts as an uncoupler of oxidative phosphorylation, disrupting the parasite's energy metabolism.

- **Cuticle Damage:** The compound may cause damage to the protective cuticle of the worms, rendering them more susceptible to the host's immune response.
- **Enzyme Inhibition:** Bithionol can chelate iron, which may lead to the inactivation of essential iron-containing enzyme systems in the parasite.

Antimicrobial Activity

Bithionol also exhibits broad-spectrum antimicrobial properties, including antibacterial and antifungal effects. This activity contributed to its historical use in topical antiseptic formulations. The precise mechanisms underlying its antimicrobial action are not as well-elucidated as its anthelmintic effects but are thought to involve disruption of cellular membranes and vital enzymatic processes.

Analytical Methodologies for Quantification

Accurate quantification of **bithionolate sodium** and its active moiety, bithionol, is crucial for pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations. Several analytical techniques can be employed for this purpose.

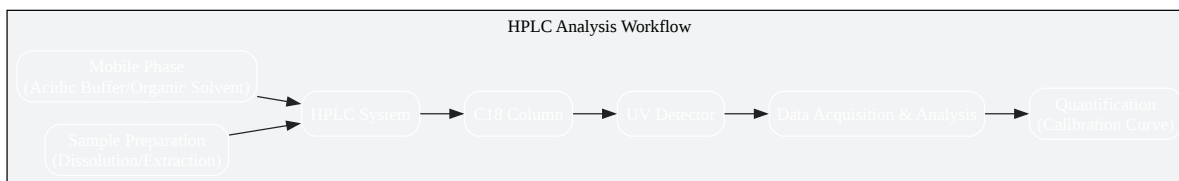
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the analysis of bithionol. A typical HPLC method would involve the following steps:

Experimental Protocol: Quantification of Bithionol by RP-HPLC

- **Sample Preparation:**
 - For pharmaceutical formulations, dissolve a known quantity of the product in a suitable solvent such as methanol or acetonitrile.
 - For biological matrices (e.g., milk, tissue), a more extensive sample preparation is required, often involving liquid-liquid extraction or solid-phase extraction to remove interfering substances. A published method for milk involves extraction with ethyl acetate followed by a cleanup step with acetonitrile and n-hexane.
- **Chromatographic Conditions:**

- Column: A C18 column is commonly used for the separation.
- Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed in a gradient or isocratic elution mode.
- Flow Rate: A flow rate of around 1.0 mL/min is generally suitable.
- Detection: UV detection at a wavelength where bithionol exhibits significant absorbance (e.g., around 230-280 nm) is a common approach.
- Quantification:
 - A calibration curve is constructed by analyzing a series of standard solutions of known bithionol concentrations.
 - The concentration of bithionol in the sample is determined by comparing its peak area to the calibration curve.



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Caption: A generalized workflow for the quantification of Bithionol using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of bithionol, particularly at trace levels. Due to the relatively low volatility of bithionol, a derivatization step may be necessary to improve its chromatographic properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the determination of bithionol residues in complex matrices such as animal-derived food products. This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for very low limits of detection.

Toxicological Profile

The clinical utility of **bithionolate sodium** has been significantly limited by its toxicological profile, most notably its photosensitizing effects.

Photosensitivity

Bithionol is a potent photosensitizer, meaning it can induce a phototoxic or photoallergic reaction upon exposure to ultraviolet (UV) light. This led to the withdrawal of its approval for use in topical products by the U.S. Food and Drug Administration (FDA). The mechanism of photosensitization involves the absorption of UV radiation by the bithionol molecule, leading to the formation of reactive oxygen species (ROS) that can damage skin cells.

Acute Toxicity

Acute toxicity studies have been conducted on bithionol, providing the following LD50 values:

Species	Route of Administration	LD50	Source
Rat	Oral	7 mg/kg	
Mouse	Oral	760 mg/kg	
Mouse	Intraperitoneal	100 mg/kg	
Mouse	Intravenous	18 mg/kg	

These values indicate that bithionol is highly toxic upon acute oral exposure in rats.

Other Toxicological Effects

Other reported adverse effects in humans following oral administration of bithionol include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.

Historical and Current Applications

Historical Use

Bithionolate sodium and bithionol were historically used in both human and veterinary medicine as:

- Anthelmintics: For the treatment of parasitic flatworm infections, including liver flukes (*Fasciola hepatica*) and tapeworms (*Anoplocephala perfoliata*) in animals like sheep and horses.
- Antibacterials: Incorporated into soaps, shampoos, and other topical preparations for their antiseptic properties.

Withdrawal from Topical Use

Due to the high incidence of photosensitivity reactions, the use of bithionol in topical products for human use was discontinued in many countries.

Current Status

The use of **bithionolate sodium** in veterinary medicine for the treatment of certain parasitic infections may still occur in some regions. However, its application is now largely obsolete in many parts of the world. In a research context, bithionol continues to be a valuable tool for studying the biology of helminths and for investigating the mechanisms of photosensitization.

Conclusion

Bithionolate sodium is a compound with potent biological activities that have been both a blessing and a curse in its therapeutic journey. While its efficacy as an anthelmintic and antimicrobial agent is well-documented, its significant photosensitizing properties have rightfully restricted its clinical applications. For researchers and drug development professionals, a thorough understanding of its chemistry, mechanism of action, analytical methodologies, and

toxicology is paramount. This guide has aimed to provide a comprehensive and technically sound overview to aid in the safe and informed use of **bithionolate sodium** in a research setting and to provide a historical context for its development and subsequent decline in clinical practice. The story of **bithionolate sodium** serves as a poignant reminder of the critical importance of a thorough toxicological evaluation in the drug development process.

References

- Bithionol - Clinical Tree. (2024, March 21). Retrieved from [[Link](#)]
- Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. (n
- To cite this document: BenchChem. [Bithionolate Sodium: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215189/docs#bithionolate-sodium-a-comprehensive-technical-guide-for-researchers-and-drug-development-professionals>]

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